BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Technical Support Center: Managing
Hygroscopicity in Amorphous Lactose
Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: D-Lactose monohydrate

Cat. No.: B1148351

This technical support center provides guidance for researchers, scientists, and drug
development professionals on minimizing issues related to the hygroscopicity of amorphous
lactose in pharmaceutical formulations.

Frequently Asked Questions (FAQSs)

Q1: What is amorphous lactose and why is it hygroscopic?

Amorphous lactose is a form of lactose that lacks a long-range ordered molecular structure,
unlike its crystalline counterparts.[1][2] This disordered state possesses higher energy and
molecular mobility, making it thermodynamically unstable.[1][2] Due to this instability and a
higher surface area, amorphous lactose has a strong affinity for water molecules and readily
absorbs moisture from the environment, a phenomenon known as hygroscopicity.[2] This can
lead to significant challenges in formulation stability.

Q2: What are the primary consequences of moisture absorption by amorphous lactose in a
formulation?

Moisture absorption by amorphous lactose can lead to several detrimental effects:

» Plasticization and Reduced Glass Transition Temperature (Tg): Sorbed water acts as a
plasticizer, increasing the molecular mobility of the lactose molecules and significantly
lowering the glass transition temperature (Tg).[3] If the Tg drops below the storage

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1148351?utm_src=pdf-interest
https://www.pharmaexcipients.com/news/amorphous-lactose-carriers/
https://www.pharmaexcipients.com/wp-content/uploads/2023/11/Complexities-related-to-the-amorphous-content-of-lactose-carriers.pdf
https://www.pharmaexcipients.com/news/amorphous-lactose-carriers/
https://www.pharmaexcipients.com/wp-content/uploads/2023/11/Complexities-related-to-the-amorphous-content-of-lactose-carriers.pdf
https://www.pharmaexcipients.com/wp-content/uploads/2023/11/Complexities-related-to-the-amorphous-content-of-lactose-carriers.pdf
https://surfacemeasurementsystems.com/wp-content/uploads/2022/07/App42-Crystallization-Kinetics.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1148351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

temperature, the amorphous lactose transitions from a rigid, glassy state to a more mobile,
rubbery state.[4][5]

o Crystallization: The increased molecular mobility in the rubbery state can trigger the
conversion of amorphous lactose to a more stable crystalline form.[2][5][6] This is often an
uncontrolled process that can alter the physical properties of the formulation.

e Caking and Stickiness: Above its Tg, amorphous lactose can become sticky, leading to
particle agglomeration, powder caking, and poor flowability.[3][5] This can cause significant
issues during manufacturing processes like tabletting and powder filling.

 Alteration of Drug Product Performance: Changes in the physical state of the excipient can
impact the performance of the final drug product, including dissolution rates and
bioavailability of the active pharmaceutical ingredient (API).[5] For dry powder inhaler (DPI)
formulations, changes in particle interactions due to moisture can negatively affect
aerosolization performance.[2]

Q3: How can | control the hygroscopicity of amorphous lactose in my formulation?
Several strategies can be employed to manage the hygroscopicity of amorphous lactose:

e Environmental Control: Maintaining a low relative humidity (RH) environment during
manufacturing and storage is crucial to prevent moisture uptake.[2]

o Co-processing with Excipients: Incorporating other excipients can help mitigate
hygroscopicity.[7][8]

o Hydrophobic Excipients: These can act as a barrier to moisture.

o Water-Binding Excipients: These can compete with the amorphous lactose for available
water.

o High Tg Excipients: These can help maintain the glassy state of the formulation.

» Protective Packaging: Using packaging with a high moisture barrier is essential for protecting
the formulation during its shelf life.[7]

o Formulation Design:
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o Minimizing Amorphous Content: While some amorphous content can be beneficial for
compaction[9], minimizing it can reduce hygroscopicity-related issues.

o Conditioning: Controlled exposure to specific temperature and humidity can be used to
induce crystallization in a controlled manner before the final formulation steps.[2]

Q4: What analytical techniques are used to characterize amorphous lactose and its interaction
with moisture?

Several techniques are essential for understanding the behavior of amorphous lactose:

Dynamic Vapor Sorption (DVS): This gravimetric technique measures the amount of solvent
(typically water) absorbed by a sample at different relative humidity levels, quantifying its
hygroscopicity.[2][10]

« Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition
temperature (Tg) and to study crystallization events.[6][11]

» X-ray Powder Diffraction (XRPD): XRPD can distinguish between amorphous and crystalline
materials, allowing for the quantification of amorphous content.[11][12][13]

 Isothermal Microcalorimetry: This technique can be used to follow the transition from the
metastable amorphous form to the more stable crystalline form by measuring the heat
released during crystallization.[6]

Troubleshooting Guide
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Observed Issue

Potential Cause

Recommended Action(s)

Powder Caking/Poor
Flowability

Moisture uptake has lowered
the Tg of amorphous lactose
below the storage/processing
temperature, leading to

stickiness and agglomeration.

[5]

1. Verify Environmental
Controls: Ensure
manufacturing and storage
occur under low relative
humidity conditions. 2.
Characterize Tg: Use DSC to
determine the Tg of your
formulation and ensure it is
well above storage and
processing temperatures. 3.
Formulation Modification:
Consider adding a glidant or
co-processing with a less

hygroscopic excipient.[7]

Changes in Tablet
Hardness/Friability Over Time

Post-compaction crystallization
of amorphous lactose is
occurring due to moisture
absorption.[4] This can initially
increase tablet strength but

may also lead to brittleness.

1. Monitor Crystallinity: Use
XRPD to assess changes in
the solid state of the lactose
over time under different
storage conditions. 2. Pre-
conditioning: Expose the
amorphous lactose to
controlled humidity to induce
crystallization before
compaction.[2] 3. Excipient
Selection: Evaluate the use of
crystalline lactose or a mixture
of crystalline and amorphous
lactose to achieve desired

tablet properties.[9]

Inconsistent Drug Release

Profiles

The physical state of the
amorphous lactose is changing
upon storage, affecting the
dissolution of the API.

1. Comprehensive Stability
Study: Conduct a stability
study that includes dissolution
testing at various time points
and storage conditions

(temperature and RH). 2.
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Solid-State Characterization:
Correlate changes in
dissolution with changes in the
solid state of the lactose (Tg,
crystallinity) using DSC and
XRPD.

Reduced Aerosol Performance
in DPIs

Moisture-induced particle
agglomeration and changes in
particle surface properties are
affecting the de-agglomeration
of the API from the lactose

carrier.[2]

1. Moisture Content Analysis:
Precisely measure the
moisture content of the
formulation. 2. Particle Size
Analysis: Evaluate the particle
size distribution of the blend
after storage at elevated
humidity. 3. Formulation
Optimization: Consider the use
of force-enhancing agents or
alternative lactose grades with

lower amorphous content.

Quantitative Data Summary

Table 1: Influence of Relative Humidity on Moisture Uptake and Crystallization of Amorphous

Lactose
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Relative Humidity
(RH)

Moisture Uptake (%)

Effect on Amorphous
Lactose

Reference

50%

Varies with exposure

time

Structural collapse
and subsequent slow
crystallization.
Crystallization
temperature is
significantly lowered
compared to

uncollapsed material.

[6]

57%

1.5%

The glass transition
temperature is
reduced below the
operating
temperature, leading
to a transition from a
glassy to a rubbery

state.

[4]

>40%

Initial rapid gain
followed by weight
loss

Indicates a shift from
amorphous to

crystalline lactose.

[14]

75%

Significant moisture

uptake

Can lead to severe

caking.

[15]

Experimental Protocols

1. Dynamic Vapor Sorption (DVS) for Hygroscopicity Assessment

¢ Objective: To determine the moisture sorption-desorption isotherm of a formulation

containing amorphous lactose.

e Methodology:

o Place a known mass of the sample (typically 5-10 mg) onto the DVS sample pan.

© 2025 BenchChem. All rights reserved.

6/12

Tech Support


https://discovery.ucl.ac.uk/id/eprint/10105098/
https://pubmed.ncbi.nlm.nih.gov/7816749/
https://www.researchgate.net/publication/229987070_Influence_of_relative_humidity_on_the_physicochemical_state_of_lactose_in_spray-dried_sweet_whey_powder
https://pubmed.ncbi.nlm.nih.gov/18485633/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1148351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

o Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a
constant temperature (e.g., 25°C) until a stable weight is achieved ( dm/dt < 0.002%
min—1).

o Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At
each step, allow the sample to equilibrate until a stable weight is reached.

o Once the maximum RH is reached, decrease the RH in a similar stepwise manner back to
0% to obtain the desorption isotherm.

o Plot the percentage change in mass against the RH to generate the sorption-desorption
isotherm.

2. Differential Scanning Calorimetry (DSC) for Glass Transition (Tg) and Crystallization Analysis

o Objective: To measure the Tg and observe any crystallization events of the amorphous
lactose in the formulation.

o Methodology:

o Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal
it.

o Place the sample pan and an empty reference pan into the DSC cell.

o Equilibrate the sample at a starting temperature (e.g., 25°C).

o Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected
melting point of lactose (e.g., 250°C).

o The Tg will be observed as a step change in the heat flow curve. Exothermic peaks
indicate crystallization events, and endothermic peaks indicate melting.

3. X-ray Powder Diffraction (XRPD) for Amorphous Content Quantification

o Objective: To determine the degree of crystallinity of the lactose in the formulation.

» Methodology:
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o Pack the powder sample into a sample holder.
o Place the sample holder in the XRPD instrument.
o Scan the sample over a defined 26 range (e.g., 5° to 40°) using Cu Ka radiation.

o The resulting diffractogram will show sharp peaks for crystalline material and a broad halo

for amorphous material.

o The percentage of amorphous content can be quantified by various methods, including
comparing the area of the amorphous halo to the total area of the crystalline peaks.

Visualizations
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Caption: Troubleshooting workflow for hygroscopicity issues.
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Caption: Moisture-induced changes in amorphous lactose.
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Caption: General formulation development workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1148351#minimizing-hygroscopicity-issues-in-
formulations-containing-amorphous-lactose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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